molecular formula C24H18N4O3S2 B14162354 [1,1'-Biphenyl]-4-sulfonamide, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)-1-naphthalenyl]-

[1,1'-Biphenyl]-4-sulfonamide, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)-1-naphthalenyl]-

Cat. No.: B14162354
M. Wt: 474.6 g/mol
InChI Key: SCIOTUWWAPZEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Biphenyl]-4-sulfonamide, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)-1-naphthalenyl]-: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl core with sulfonamide and triazole functionalities, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-sulfonamide, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)-1-naphthalenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl sulfonamide intermediate, followed by the introduction of the triazole and naphthalenyl groups. Common reagents used in these reactions include sulfonyl chlorides, triazole derivatives, and naphthalenyl precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-sulfonamide, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)-1-naphthalenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the biphenyl or triazole rings .

Scientific Research Applications

[1,1’-Biphenyl]-4-sulfonamide, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)-1-naphthalenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)-1-naphthalenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole and sulfonamide groups play crucial roles in these interactions, contributing to the compound’s specificity and potency .

Properties

Molecular Formula

C24H18N4O3S2

Molecular Weight

474.6 g/mol

IUPAC Name

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-phenylbenzenesulfonamide

InChI

InChI=1S/C24H18N4O3S2/c29-23-20-9-5-4-8-19(20)21(14-22(23)32-24-25-15-26-27-24)28-33(30,31)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15,28-29H,(H,25,26,27)

InChI Key

SCIOTUWWAPZEBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C4=CC=CC=C43)O)SC5=NC=NN5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.